molecular formula C20H18N6O10 B159530 N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane CAS No. 133226-16-1

N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane

Cat. No. B159530
CAS RN: 133226-16-1
M. Wt: 502.4 g/mol
InChI Key: OAYUEHJARDXAEF-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane, also known as DNCB, is a chemical compound that has been widely used in scientific research for its ability to induce contact hypersensitivity. DNCB is a potent sensitizer that has been used to study the mechanisms of immune response and inflammation.

Mechanism of Action

N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane acts as a hapten by binding to skin proteins and forming a complex with them. This complex is then recognized by the immune system as foreign and triggers an immune response. The immune response involves the activation of T cells, B cells, and cytokines. The activated T cells migrate to the site of contact and release cytokines, which recruit other immune cells such as macrophages and neutrophils. These immune cells then cause inflammation and tissue damage.
Biochemical and Physiological Effects
N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has been shown to induce contact hypersensitivity in animals and humans. The skin reaction is characterized by erythema, edema, and vesiculation. N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has also been shown to activate T cells and induce the production of cytokines such as IL-2 and IFN-γ. These cytokines play a crucial role in the immune response and inflammation.

Advantages and Limitations for Lab Experiments

N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane is a potent sensitizer that can induce contact hypersensitivity in animals and humans. This makes it an ideal tool for studying the mechanisms of immune response and inflammation. However, N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane can be toxic and carcinogenic, and its use should be limited to well-controlled lab experiments. Additionally, N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane can induce severe skin reactions in humans, and its use in humans should be avoided.

Future Directions

N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has been widely used in scientific research, and its potential for future applications is vast. One future direction could be the development of new drugs that target the immune response and inflammation. N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane could also be used to study the mechanisms of other inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, the use of N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane in combination with other sensitizers could lead to the development of more potent sensitizers for studying the immune response.

Synthesis Methods

N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane is synthesized by reacting 3,5-dinitrobenzoic acid with 1,2-diaminocyclohexane. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has been widely used in scientific research to study the mechanisms of immune response and inflammation. It is a potent sensitizer that can induce contact hypersensitivity in animals and humans. N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane has been used to study the role of T cells, B cells, and cytokines in the immune response. It has also been used to study the mechanisms of allergic contact dermatitis and other inflammatory skin diseases.

properties

CAS RN

133226-16-1

Product Name

N,N'-(3,5-Dinitrobenzoyl)-1,2-diaminocyclohexane

Molecular Formula

C20H18N6O10

Molecular Weight

502.4 g/mol

IUPAC Name

N-[(1R,2R)-2-[(3,5-dinitrobenzoyl)amino]cyclohexyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C20H18N6O10/c27-19(11-5-13(23(29)30)9-14(6-11)24(31)32)21-17-3-1-2-4-18(17)22-20(28)12-7-15(25(33)34)10-16(8-12)26(35)36/h5-10,17-18H,1-4H2,(H,21,27)(H,22,28)/t17-,18-/m1/s1

InChI Key

OAYUEHJARDXAEF-QZTJIDSGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1CCC(C(C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

133226-16-1

synonyms

DACH-DNB
N,N'-(3,5-dinitrobenzoyl)-1,2-diaminocyclohexane
N,N'-(3,5-dinitrobenzoyl)-1,2-diaminocyclohexane, (1R-trans)-isome

Origin of Product

United States

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